molecular formula C8H5BrN2O B12364411 6-bromo-6H-quinazolin-2-one

6-bromo-6H-quinazolin-2-one

Cat. No.: B12364411
M. Wt: 225.04 g/mol
InChI Key: MVGSRQLWGDXNIH-UHFFFAOYSA-N
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Description

6-Bromo-6H-quinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-6H-quinazolin-2-one typically involves the bromination of anthranilic acid followed by cyclization. One common method involves the following steps :

    Bromination of Anthranilic Acid: Anthranilic acid is dissolved in acetonitrile, and N-bromosuccinimide is added dropwise to the solution. The mixture is stirred at room temperature for 2 hours to yield 5-bromoanthranilic acid.

    Cyclization: The 5-bromoanthranilic acid is then subjected to cyclization under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-6H-quinazolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-aminoquinazolin-2-one derivatives .

Scientific Research Applications

6-Bromo-6H-quinazolin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-6H-quinazolin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation. The bromine atom at the 6th position enhances its binding affinity to these targets, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: Lacks the bromine atom at the 6th position but shares the core quinazolinone structure.

    6-Chloro-6H-quinazolin-2-one: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-6H-quinazolin-2-one: Contains a fluorine atom at the 6th position.

Uniqueness

6-Bromo-6H-quinazolin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This uniqueness makes it a valuable compound for the development of novel therapeutic agents .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-6H-quinazolin-2-one

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4,6H

InChI Key

MVGSRQLWGDXNIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)N=CC2=CC1Br

Origin of Product

United States

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